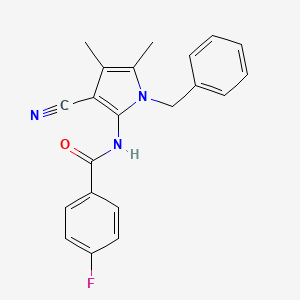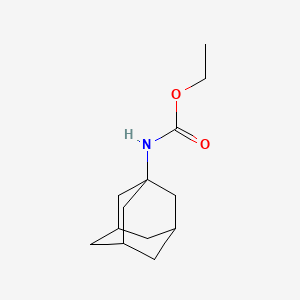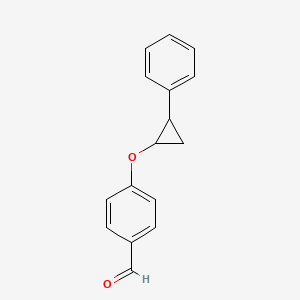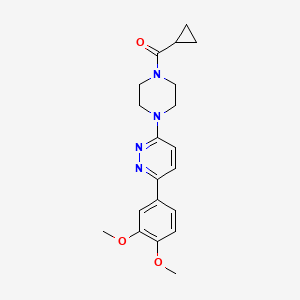![molecular formula C19H19F2N3O2S B2453919 N-[2-(3,5-diméthyl-4-phényl-1H-pyrazol-1-yl)éthyl]-3,4-difluorobenzène-1-sulfonamide CAS No. 2034321-93-0](/img/structure/B2453919.png)
N-[2-(3,5-diméthyl-4-phényl-1H-pyrazol-1-yl)éthyl]-3,4-difluorobenzène-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole compounds is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .Applications De Recherche Scientifique
Activité antimicrobienne
Les composés contenant de l'imidazole présentent diverses propriétés biologiques, notamment des effets antimicrobiens. Les chercheurs ont synthétisé des dérivés du 1,3-diazole (imidazole) présentant des activités antibactériennes, antimycobactériennes et antifongiques . Par exemple, les composés 1a et 1b ont démontré un potentiel antimicrobien prometteur. Des recherches plus approfondies sur leurs mécanismes d'action et leurs cibles spécifiques sont justifiées.
Potentiel antituberculeux
Dans une étude de Syed et al., des dérivés de 6-(4-substitué phényl)-2-(3,5-diméthyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole ont été synthétisés et évalués pour leur activité antituberculeuse contre des souches de Mycobacterium tuberculosis. Notamment, les composés 80a, 80b, 81a, 82a et 83a ont présenté des effets antituberculeux puissants .
Activité antipromastigote
Des études de simulation moléculaire ont mis en évidence l'activité antipromastigote in vitro du composé 13. Il a montré un schéma de liaison favorable dans le site actif de Leishmania major PTR1 (énergie libre de liaison inférieure de −9,8 kcal/mol), suggérant une pertinence thérapeutique potentielle .
Développement de médicaments
L'imidazole sert de synthon crucial dans le développement de médicaments. Les médicaments commercialisés contenant le cycle 1,3-diazole comprennent la clémazole (agent antihistaminique), l'étonitazène (analgésique), l'enviroxime (antiviral), l'astémizole (agent antihistaminique), l'oméprazole, le pantoprazole (antiulcéreux) et le thiabendazole (antihelminthique), entre autres . L'étude de nouveaux dérivés basés sur ce squelette pourrait conduire à des agents thérapeutiques innovants.
Chimie hétérocyclique
Les fragments contenant de l'imidazole occupent une position unique en chimie hétérocyclique. Leurs propriétés diverses en font des composants précieux dans les molécules fonctionnelles utilisées dans diverses applications . Les chercheurs continuent d'explorer des méthodes de synthèse régiosélectives pour les imidazoles substitués.
Analogues d'hormones végétales
Bien qu'il ne soit pas directement lié au composé mentionné, il convient de noter que les dérivés de l'indole, y compris l'acide indole-3-acétique, servent d'hormones végétales produites lors de la dégradation du tryptophane. Ces composés jouent un rôle essentiel dans la croissance et le développement des plantes .
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to elucidate the specific interactions and changes caused by this compound.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to affect various pathways, including those involved in inflammation, cancer, and metabolic disorders
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds have been found to have high solubility and good bioavailability . More research is needed to determine the specific ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to have various biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets . More research is needed to understand how these and other environmental factors influence the action of this compound.
Safety and Hazards
The safety and hazards of pyrazole compounds are often evaluated through in vitro and in vivo studies. For instance, the in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S/c1-13-19(15-6-4-3-5-7-15)14(2)24(23-13)11-10-22-27(25,26)16-8-9-17(20)18(21)12-16/h3-9,12,22H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPECEMMSHSLCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2453836.png)
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453837.png)
![methyl 5-{[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B2453840.png)
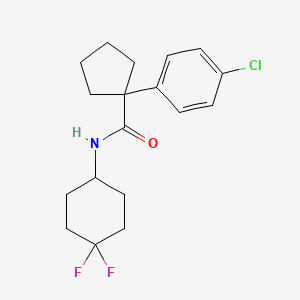
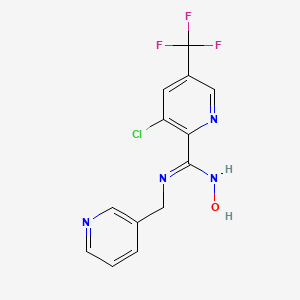
![N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2453846.png)
![(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2453847.png)
![4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2453849.png)


